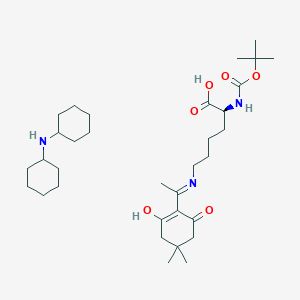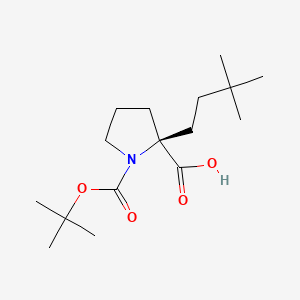
(2R)-Boc-Pro{2-(3,3-dimethylbutyl)}-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine-2-carboxylic acid and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Catalysts such as triethylamine or N,N-diisopropylethylamine are often used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
Chemistry
In chemistry, ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. Its structural properties allow it to mimic natural substrates in biochemical assays.
Medicine
In medicine, ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid is used as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its stability and reactivity make it suitable for large-scale manufacturing processes.
作用机制
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
相似化合物的比较
Similar Compounds
- (S)-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid
- ®-1-(tert-Butoxycarbonyl)-2-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid
- ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-3-carboxylic acid
Uniqueness
®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the tert-butoxycarbonyl protecting group. This combination of features makes it particularly useful in asymmetric synthesis and as a precursor for the production of enantiomerically pure compounds.
属性
分子式 |
C16H29NO4 |
|---|---|
分子量 |
299.41 g/mol |
IUPAC 名称 |
(2R)-2-(3,3-dimethylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H29NO4/c1-14(2,3)9-10-16(12(18)19)8-7-11-17(16)13(20)21-15(4,5)6/h7-11H2,1-6H3,(H,18,19)/t16-/m0/s1 |
InChI 键 |
ZDXNBLYULCBRJX-INIZCTEOSA-N |
手性 SMILES |
CC(C)(C)CC[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O |
规范 SMILES |
CC(C)(C)CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


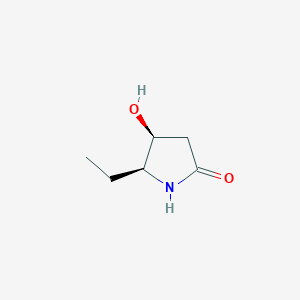
![2-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14894282.png)
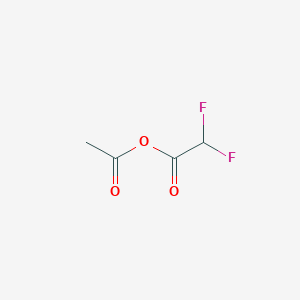
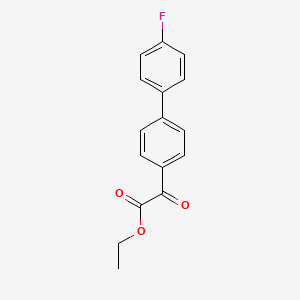


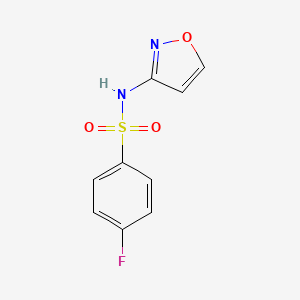
![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)

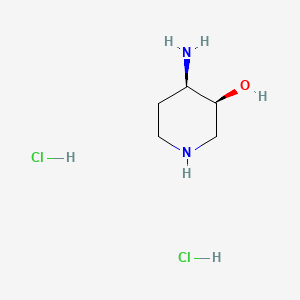
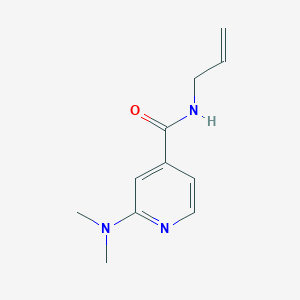
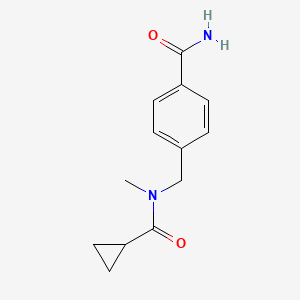
![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)
